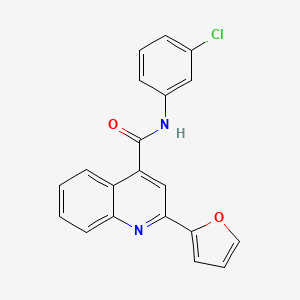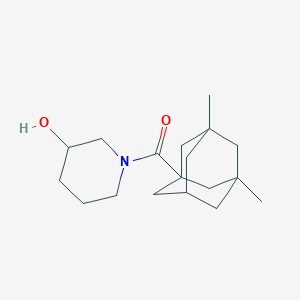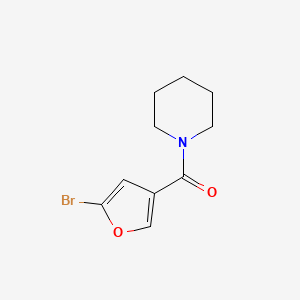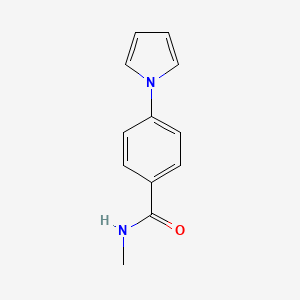![molecular formula C19H20N2O5S B7502878 [1-(2,3-dihydro-1H-inden-5-ylamino)-1-oxopropan-2-yl] 4-sulfamoylbenzoate](/img/structure/B7502878.png)
[1-(2,3-dihydro-1H-inden-5-ylamino)-1-oxopropan-2-yl] 4-sulfamoylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(2,3-dihydro-1H-inden-5-ylamino)-1-oxopropan-2-yl] 4-sulfamoylbenzoate is a chemical compound with potential applications in scientific research. It is commonly referred to as "compound X" in literature.
Mechanism of Action
Compound X inhibits the activity of the enzyme by binding to its active site. This prevents the enzyme from carrying out its normal function, leading to a decrease in cellular processes that rely on this enzyme's activity.
Biochemical and Physiological Effects
Inhibition of the enzyme by compound X has been shown to have anti-tumor effects in vitro and in vivo. Additionally, it has been shown to have anti-inflammatory effects in animal models. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One advantage of using compound X in lab experiments is its specificity for the target enzyme. This allows researchers to selectively inhibit this enzyme without affecting other cellular processes. However, a limitation of using compound X is its low solubility in aqueous solutions, which may limit its use in certain experimental conditions.
Future Directions
There are several potential future directions for research on compound X. One area of interest is its potential use in cancer research. Further studies are needed to determine its efficacy in different cancer cell types and in vivo models. Additionally, research could focus on developing analogs of compound X with improved solubility and bioavailability. Finally, it would be interesting to investigate the potential of compound X in other disease models beyond cancer and inflammation.
Synthesis Methods
The synthesis of [1-(2,3-dihydro-1H-inden-5-ylamino)-1-oxopropan-2-yl] 4-sulfamoylbenzoate involves a multi-step process. It starts with the reaction of 2,3-dihydroindene-1-carboxylic acid with thionyl chloride to form 2,3-dihydroindene-1-carbonyl chloride. This intermediate is then reacted with N-(tert-butoxycarbonyl)-L-aspartic acid β-(4-sulfamoylbenzyl) ester to yield this compound.
Scientific Research Applications
Compound X has potential applications in scientific research due to its ability to inhibit the activity of a specific enzyme. This enzyme is involved in the regulation of cellular processes such as cell growth and proliferation. Inhibition of this enzyme has been shown to have anti-tumor effects, making compound X a potential candidate for cancer research.
Properties
IUPAC Name |
[1-(2,3-dihydro-1H-inden-5-ylamino)-1-oxopropan-2-yl] 4-sulfamoylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-12(18(22)21-16-8-5-13-3-2-4-15(13)11-16)26-19(23)14-6-9-17(10-7-14)27(20,24)25/h5-12H,2-4H2,1H3,(H,21,22)(H2,20,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APECDTOVRAJMQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=C(CCC2)C=C1)OC(=O)C3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[5-[(4-Fluorophenoxy)methyl]furan-2-carbonyl]piperidine-4-carboxylic acid](/img/structure/B7502803.png)

![5-[(4-Carbamoylphenyl)sulfonylamino]benzene-1,3-dicarboxylic acid](/img/structure/B7502812.png)

![1-[[2-(5-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7502820.png)
![imidazol-1-yl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone](/img/structure/B7502840.png)
![3-[[1-(3-Acetylphenyl)sulfonylpiperidine-4-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B7502848.png)

![3-[Benzyl-(3-methylthiophene-2-carbonyl)amino]propanoic acid](/img/structure/B7502856.png)





